

Comparative Docking Analysis of Pyridazine Derivatives as Potent Enzyme Inhibitors

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Compound of Interest

Compound Name: *Pyridazine-4-carboxylic Acid*

Cat. No.: *B130354*

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A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities and interaction patterns of pyridazine derivatives with various enzymatic targets implicated in cancer, inflammation, and neurological disorders. This report synthesizes molecular docking data from multiple studies to provide a comparative overview of the potential of these heterocyclic compounds as therapeutic agents.

Pyridazine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] Their unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for dual hydrogen bonding, make them attractive scaffolds for designing enzyme inhibitors.[3] This guide provides a comparative analysis of docking studies performed on various pyridazine derivatives, offering insights into their potential as inhibitors for a range of enzymes.

Data Presentation: Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of pyridazine derivatives against several key protein targets.

Table 1: Docking Performance Against Kinases

Compound ID	Pyridazine Derivative Type	Target Enzyme	Docking Score/Binding Energy (kcal/mol)	IC50 (μM)	Reference
9e	3,6-disubstituted pyridazine	JNK1	Stable binding mode noted	-	[4]
4g	Triazolo[4,3-b]pyridazine	c-Met	Good binding interaction noted	0.163	[5]
4g	Triazolo[4,3-b]pyridazine	Pim-1	-	0.283	[6]
4	Pyrazolo-pyridazine	EGFR	-	0.391	[7]
4	Pyrazolo-pyridazine	CDK-2/cyclin A2	-	0.55	[7]

Table 2: Docking Performance Against Dihydrofolate Reductase (DHFR)

Compound ID	Modification on Pyridazine Core	Binding Energy (kcal/mol)	Target Organism/PDB ID	Reference
AJ27	N3, N6-diphenylpyridazine-3,6-diamine	-8.97	Not Specified	[5]
Series Avg.	N3, N6-diphenylpyridazine-3,6-diamine derivatives	-5.12 to -8.97	Not Specified	[5]

Table 3: Docking Performance Against Cholinesterases

Compound ID	Pyridazinone Core	Target Enzyme	IC50 (μM)	Selectivity Index	Reference
18g	5,6-diphenyl derivative	AChE	1.75	> 22.857 for AChE	[5]
11g	4,6-diphenyl derivative	BChE	4.97	< 0.124 for AChE	[5]
4g	4,5-diphenyl derivative	AChE	5.11	2.771 for AChE	[5]
4g	4,5-diphenyl derivative	BChE	14.16	-	[5]

Table 4: Docking Performance Against Cyclooxygenase-2 (COX-2)

Compound ID	Pyridazine Derivative	Target Enzyme	IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
6b	Novel pyridazine scaffold	COX-2	0.18	6.33	[5][8]
4c	Novel pyridazine scaffold	COX-2	0.26	Not specified	[5][8]
Celecoxib	Standard Inhibitor	COX-2	0.35	Not specified	[5][8]

Experimental Protocols: Molecular Docking Methodology

The following provides a generalized workflow for the molecular docking studies cited in this guide. Specific parameters may vary between individual studies.

1. Ligand and Receptor Preparation:

- **Ligand Preparation:** The 3D structures of the pyridazine derivatives are sketched using molecular modeling software (e.g., ChemDraw) and then optimized using a suitable force field (e.g., MMFF94). The optimized structures are saved in a format compatible with the docking software (e.g., .mol2 or .pdbqt).
- **Receptor Preparation:** The 3D crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. The protein structure is then minimized to relieve any steric clashes.

2. Active Site Definition:

- The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure or identified using pocket detection algorithms within the docking software. A grid box is generated around the defined active site to encompass the binding pocket.

3. Molecular Docking Simulation:

- Molecular docking is performed using software such as AutoDock, Glide, or MOE-Dock.^{[7][9]} The prepared ligands are docked into the defined active site of the receptor. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

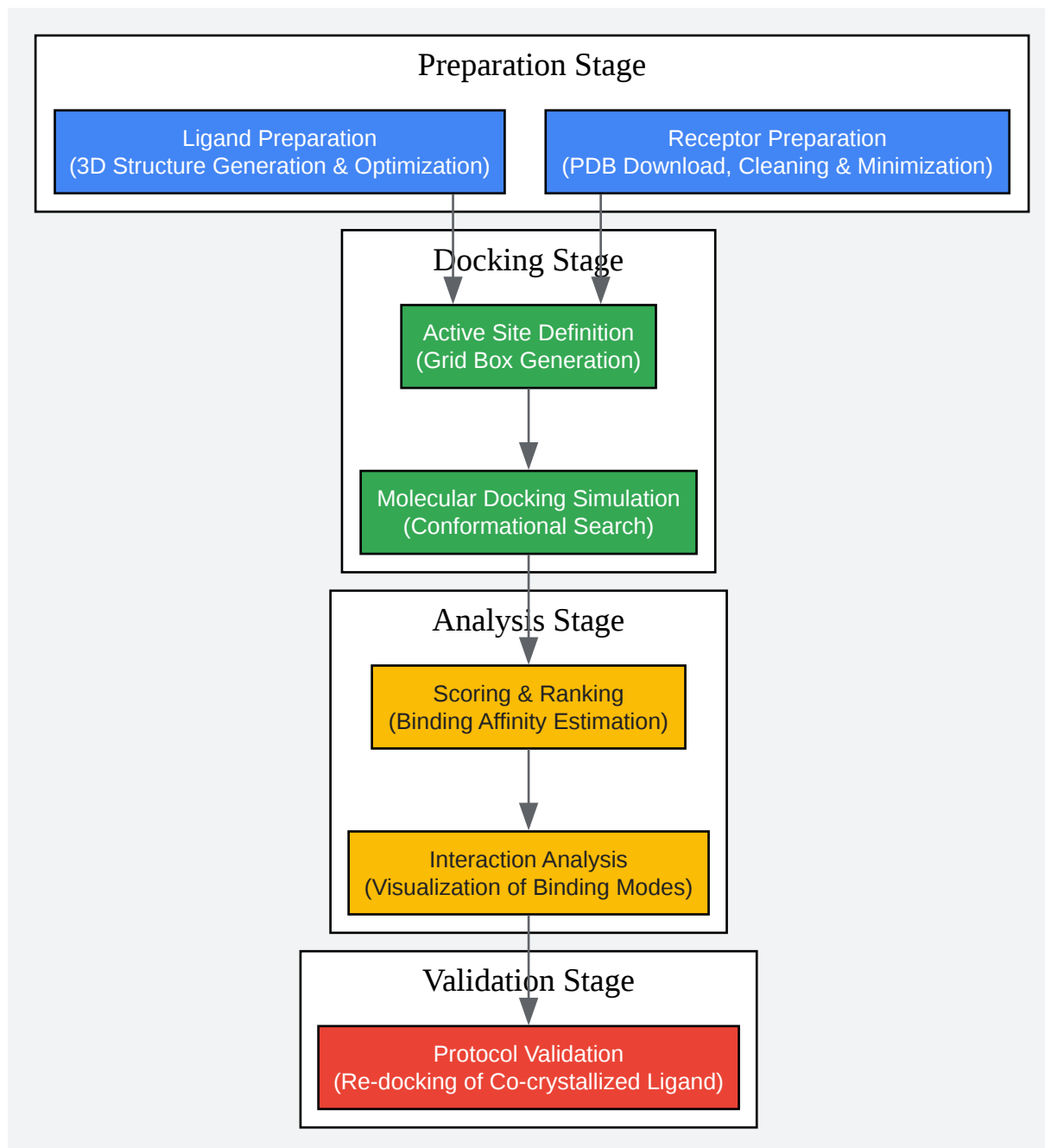
4. Scoring and Analysis:

- The binding poses of the ligands are evaluated using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol or a docking score). The pose with the best score is typically selected for further analysis.
- The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the binding mode.

5. Validation:

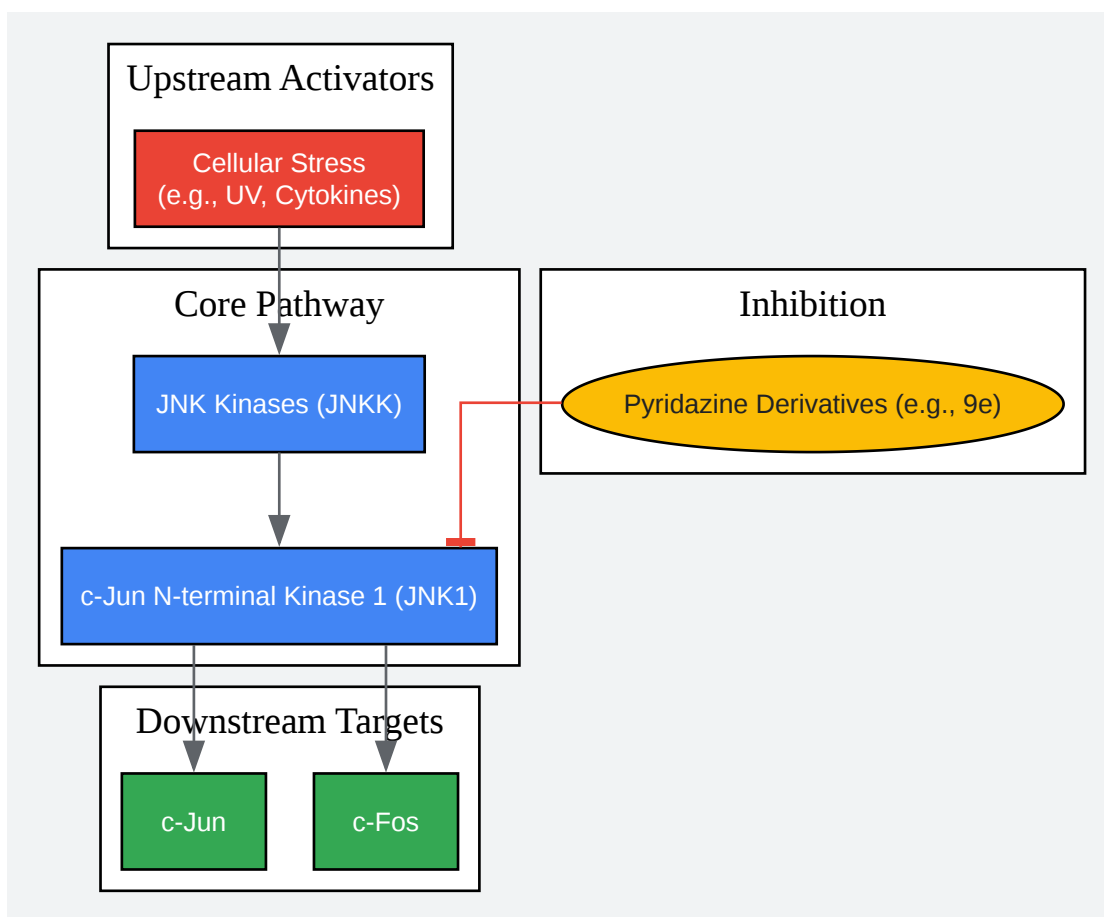
- To validate the docking protocol, the co-crystallized ligand is often re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose is generally considered a successful validation.

Mandatory Visualization



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Caption: Generalized workflow for molecular docking studies.



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Caption: Simplified JNK1 signaling pathway and inhibition.

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